molecular formula C15H10Cl2O5 B1253343 Thiophaninic acid

Thiophaninic acid

Cat. No.: B1253343
M. Wt: 341.1 g/mol
InChI Key: PCGGYLLGIFFWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophaninic acid (C₁₅H₁₀Cl₂O₅) is a dichlorinated xanthone derivative characterized by hydroxyl, methoxy, and methyl substituents at positions 1,3-dihydroxy-6-methoxy-8-methyl, with chlorine atoms at positions 2 and 4 . It is a pale yellow pigment biosynthetically related to other lichen xanthones, such as arthothelin and chloronorlichexanthones . This compound is primarily found in lichens of the genera Pertusaria, Lecanora, and Dirinaria, where it serves as a key chemotaxonomic marker . It exhibits strong UV absorption (UV+ orange) and distinct medullary reactions (K+ yellow, P+ orange-red), which are critical for lichen identification . Functionally, it demonstrates antifungal properties and allelopathic effects against higher plants .

Properties

Molecular Formula

C15H10Cl2O5

Molecular Weight

341.1 g/mol

IUPAC Name

2,4-dichloro-1,3-dihydroxy-6-methoxy-8-methylxanthen-9-one

InChI

InChI=1S/C15H10Cl2O5/c1-5-3-6(21-2)4-7-8(5)12(18)9-13(19)10(16)14(20)11(17)15(9)22-7/h3-4,19-20H,1-2H3

InChI Key

PCGGYLLGIFFWCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Thiophaninic acid belongs to the xanthone class, sharing a tricyclic aromatic framework with oxygenated and halogenated substituents. Key structurally related compounds include:

Compound Structural Features Key Functional Groups Biological Activity Lichen Sources
This compound 2,4-dichloro-1,3-dihydroxy-6-methoxy-8-methyl Cl, OH, OCH₃, CH₃ Antifungal, allelopathic Pertusaria jogyeensis
Thiophanic acid 2-chloro-1,3-dihydroxy-6,8-dimethyl Cl, OH, CH₃ Fungicidal, UV-protective Lecanora straminea
Norstictic acid 1,3-dihydroxy-8-methyl-9-oxo-1,3-dihydroanthracene OH, CH₃ Antioxidant, cytotoxic Pertusaria neolecanina
Stictic acid 1,3-dihydroxy-8-carboxy-9-oxo-1,3-dihydroanthracene OH, COOH Antimicrobial Pertusaria thiospoda
Perlatolic acid 2′-O-methylperlatolic acid OH, OCH₃, CH₃ Chemotaxonomic marker Pertusaria paramerae

Chemotaxonomic Differentiation

This compound is often used to distinguish lichen species that otherwise share morphological traits:

  • Pertusaria jogyeensis vs. P. injuneana : The former contains this compound and perlatolic acid, while the latter lacks these compounds .
  • Pertusaria thiospoda vs. P. pustulata: this compound replaces 2-chloro-6-O-methylnorlichexanthone in P. thiospoda .
  • Pertusaria neolecanina vs. P. trimera: The presence of this compound and norstictic acid (vs. 3- or 4-spored asci) differentiates the two .

Chemical Reactivity and Analytical Data

  • Thin-Layer Chromatography (TLC): this compound has distinct Rf values and UV+ orange fluorescence, contrasting with stictic acid (Rf ~0.5 in solvent system C) and norstictic acid (Rf ~0.3) .
  • Medullary Reactions: this compound: K+ yellow, P+ orange-red . Stictic acid: K+ red, P+ yellow . Norstictic acid: K−, C−, P+ orange .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for detecting Thiophaninic acid in lichen species, and how can researchers validate methodological accuracy?

  • Methodological Guidance :

  • Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify this compound, as its presence in lichens (e.g., Pertusaria) is chemically distinct from related compounds like stictic acid .
  • Validate results by cross-referencing spectral data (e.g., UV-Vis, NMR) with published databases and replicate experiments across multiple samples to confirm consistency .
  • Include negative controls (e.g., samples lacking this compound) and positive controls (e.g., certified reference materials) to eliminate false positives .

Q. How should researchers design initial experiments to confirm the presence of this compound in novel biological samples?

  • Experimental Design :

  • Begin with a literature review to identify extraction solvents and analytical techniques used in prior studies (e.g., acetone for lichen metabolites) .
  • Optimize extraction parameters (temperature, solvent polarity) via factorial design to maximize yield .
  • Validate findings using dual methods (e.g., HPLC paired with mass spectrometry) to ensure specificity, especially in samples with overlapping chemical profiles .

Advanced Research Questions

Q. What strategies resolve contradictions in reported chemical properties or bioactivity of this compound across studies?

  • Data Contradiction Analysis :

  • Conduct meta-analyses to identify variables causing discrepancies (e.g., sample purity, analytical conditions). For example, batch-to-batch variations in impurities (e.g., salt content) may alter observed bioactivity .
  • Replicate conflicting experiments under standardized conditions, documenting all parameters (e.g., pH, temperature) to isolate confounding factors .
  • Use multivariate statistics (e.g., PCA) to distinguish intrinsic chemical properties from experimental artifacts .

Q. How can researchers optimize this compound derivative synthesis for structure-activity relationship (SAR) studies while ensuring reproducibility?

  • Synthesis and Reproducibility :

  • Employ controlled reaction environments (e.g., inert atmosphere) to minimize oxidative byproducts. Document synthetic pathways in detail, including catalyst ratios and reaction times .
  • Validate derivative purity via triple-phase analysis (HPLC, NMR, elemental analysis) and share raw data in supplementary materials to facilitate replication .
  • For SAR studies, use iterative design cycles to test derivatives against standardized biological assays (e.g., antimicrobial activity), ensuring each batch undergoes identical quality checks .

Q. What computational and experimental approaches are effective in studying this compound’s interactions with biological targets?

  • Interaction Studies :

  • Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to predict and validate binding affinities .
  • Perform isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH) of interactions, cross-referencing results with in vitro assays (e.g., enzyme inhibition) .
  • Address variability by repeating assays across independent labs and using blinded data analysis to reduce bias .

Methodological Best Practices

  • Data Reporting : Present analytical results in standardized formats (e.g., tables with Rf values for TLC, retention times for HPLC) to enhance cross-study comparability .
  • Ethical Reproducibility : Archive raw datasets and protocols in public repositories (e.g., Zenodo) to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Conflict Resolution : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid common pitfalls in experimental design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophaninic acid
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